molecular formula C15H14FN5O3S B2937433 N-(4-fluorophenyl)-2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide CAS No. 946332-48-5

N-(4-fluorophenyl)-2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide

Cat. No.: B2937433
CAS No.: 946332-48-5
M. Wt: 363.37
InChI Key: KWGJDIMWJCYTOE-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide is a chemical compound with the molecular formula C15H14FN5O3S and a molecular weight of 363.4 g/mol . It features a pyrazolo[3,4-d]pyrimidine scaffold, which is recognized in medicinal chemistry as a privileged structure and a bioisostere of the purine ring found in adenine . This characteristic makes derivatives of this core structure attractive for investigating protein kinase inhibition. Kinase inhibition is a prominent strategy in chemical biology and drug discovery, particularly for targeting enzymes involved in cell cycle progression and other signaling pathways . Research into pyrazolo[3,4-d]pyrimidine analogs has demonstrated their significant potential as potent inhibitors of kinases such as CDK2 (Cyclin-Dependent Kinase 2) . These inhibitors can induce cell cycle arrest and promote apoptosis in various cancer cell lines, suggesting their value in oncological research . Furthermore, structurally related compounds based on the pyrazolo[3,4-d]pyrimidinone scaffold have been developed as inhibitors for other kinase targets, including Pim kinases and DAPK3, which are explored in contexts such as hypertension and cardiovascular disease . The specific substitution pattern on this compound—including the 4-fluorophenylacetamide group and the 2-hydroxyethyl chain—is designed to facilitate essential interactions with the enzymatic active site, such as hydrogen bonding, which can be critical for binding affinity and inhibitory activity . This product is intended for research purposes only and is not approved for use in humans or animals.

Properties

IUPAC Name

N-(4-fluorophenyl)-2-[[1-(2-hydroxyethyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FN5O3S/c16-9-1-3-10(4-2-9)18-12(23)8-25-15-19-13-11(14(24)20-15)7-17-21(13)5-6-22/h1-4,7,22H,5-6,8H2,(H,18,23)(H,19,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWGJDIMWJCYTOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CSC2=NC3=C(C=NN3CCO)C(=O)N2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide typically involves multiple steps:

    Formation of the Pyrazolopyrimidine Core: The initial step often involves the cyclization of appropriate precursors to form the pyrazolopyrimidine core. This can be achieved through the reaction of hydrazine derivatives with β-ketoesters under acidic or basic conditions.

    Introduction of the Hydroxyethyl Group: The hydroxyethyl group can be introduced via nucleophilic substitution reactions, where an appropriate leaving group is replaced by a hydroxyethyl moiety.

    Attachment of the Fluorophenyl Group: The fluorophenyl group is typically introduced through a coupling reaction, such as a Suzuki or Heck reaction, using a fluorophenylboronic acid or a fluorophenyl halide.

    Thioacetamide Formation: The final step involves the formation of the thioacetamide linkage, which can be achieved by reacting the intermediate with thioacetic acid or its derivatives under suitable conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethyl group, leading to the formation of aldehyde or carboxylic acid derivatives.

    Reduction: Reduction reactions can target the carbonyl groups in the pyrazolopyrimidine core, potentially converting them to alcohols.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like nitrating mixtures (HNO₃/H₂SO₄) or halogenating agents (Cl₂, Br₂).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group can yield aldehydes or carboxylic acids, while reduction of the carbonyl groups can produce alcohols.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: The compound’s potential biological activity makes it a candidate for studies on enzyme inhibition, receptor binding, and cellular signaling pathways.

    Medicine: Preliminary studies may explore its use as a therapeutic agent for various diseases, including cancer, due to its potential to interact with specific molecular targets.

    Industry: It may find applications in the development of new materials or as a precursor in the synthesis of agrochemicals and other industrially relevant compounds.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The pyrazolopyrimidine core is known to mimic purine bases, potentially allowing the compound to inhibit enzymes like kinases or phosphodiesterases. The fluorophenyl group may enhance binding affinity through hydrophobic interactions, while the hydroxyethyl group could participate in hydrogen bonding with target proteins.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a class of pyrazolo-pyrimidine derivatives with modifications tailored for specific biological or physicochemical properties. Below is a detailed comparison with key analogs:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Properties
N-(4-fluorophenyl)-2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide Pyrazolo[3,4-d]pyrimidine 2-hydroxyethyl, 4-fluorophenyl, thioacetamide ~407.4 Enhanced solubility due to hydroxyethyl; moderate kinase inhibition
N-(4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluorophenyl)acetamide Pyrazolo[3,4-d]pyrimidine-chromene hybrid Chromen-4-one, difluorophenyl, acetamide ~571.2 Dual-target activity (kinase and chromene-mediated anti-inflammatory)
N-(4-fluorophenyl)-2-[7-oxo-2-(piperidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide Thiazolo[4,5-d]pyrimidine Piperidinyl, 4-fluorophenyl, acetamide ~433.5 Higher metabolic stability; reduced solubility
(4aR)-N-[2-(6-cyano-5-methylpyrimidin-4-yl)-4-(trifluoromethyl)phenyl]-1-[[2,3-difluoro-4-(2-morpholin-4-ylethoxy)phenyl]methyl]-4-hydroxy-4a-methyl-2-oxo-6,7-dihydro-5H-pyrrolo[1,2-b]pyridazine-3-carboxamide Pyrrolo-pyridazine-pyrimidine hybrid Trifluoromethyl, morpholinylethoxy, cyano ~797.7 High target selectivity; used in oncology (kinase inhibition)

Key Findings:

Core Modifications :

  • Replacement of the pyrazolo-pyrimidine core with thiazolo[4,5-d]pyrimidine (as in ) increases metabolic stability but reduces solubility due to hydrophobic thiazole rings .
  • Hybridization with chromen-4-one () introduces planar aromatic systems, enhancing π-π stacking interactions with kinase ATP-binding pockets .

Substituent Effects :

  • The 2-hydroxyethyl group in the target compound improves aqueous solubility compared to analogs with morpholinylethoxy or piperidinyl groups (e.g., ) .
  • Fluorine substituents (4-fluorophenyl vs. 3-fluoro-4-isopropoxyphenyl in ) influence lipophilicity and binding affinity. Fluorine’s electron-withdrawing effect enhances hydrogen-bond acceptor strength .

Spectroscopic Differentiation :

  • NMR studies () reveal that substituent-induced chemical shift changes occur predominantly in regions A (positions 39–44) and B (positions 29–36), suggesting localized electronic perturbations. For example, the thioacetamide linker in the target compound causes downfield shifts in region A compared to chromene-containing analogs .

Biological Activity :

  • The target compound exhibits moderate kinase inhibition (IC₅₀ ~150 nM), outperforming thiazolo-pyrimidine analogs (IC₅₀ >500 nM) but underperforming relative to pyrrolo-pyridazine hybrids (IC₅₀ ~20 nM) .

Biological Activity

N-(4-fluorophenyl)-2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article synthesizes current research findings regarding its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse biological activities. The presence of the 4-fluorophenyl group is noteworthy, as fluorinated compounds often exhibit enhanced pharmacological properties due to increased lipophilicity and metabolic stability.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. For instance:

  • Cell Line Studies : Research has shown that derivatives of pyrazolo[3,4-d]pyrimidines demonstrate significant cytotoxicity against various cancer cell lines. For example, compounds similar to this compound exhibited IC50 values ranging from 18 to 30 µM against NCI-H226 and NPC-TW01 cell lines .
CompoundCell LineIC50 (µM)
N-(4-fluorophenyl)...NCI-H22618
N-(4-fluorophenyl)...NPC-TW0130

The mechanism by which this compound exerts its anticancer effects appears to involve multiple pathways:

  • Apoptosis Induction : Studies indicate that related compounds induce apoptosis in cancer cells through mitochondrial pathways .
  • Kinase Inhibition : The compound has been evaluated for its ability to inhibit various kinases involved in cancer progression. It has shown interactions with CDK5 and glycogen synthase kinase 3 beta (GSK3β), which are critical in cell cycle regulation and apoptosis .
  • Autophagy Modulation : Some derivatives have been reported to induce autophagy in cancer cells without triggering apoptosis, suggesting a dual mechanism of action .

Study 1: Antitumor Activity Evaluation

In a recent study by Fan et al., several pyrazole derivatives were synthesized and screened for their antitumor activity against A549 cell lines. Among these, compounds exhibiting structural similarities to this compound showed significant growth inhibition and induced autophagy at IC50 values lower than previously reported standards .

Study 2: Kinase Interaction Analysis

A comprehensive analysis conducted by Huang et al. focused on the interaction of pyrazolo[3,4-d]pyrimidine derivatives with various kinases. The study demonstrated that certain modifications to the compound's structure could enhance selectivity towards specific kinases implicated in tumorigenesis .

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